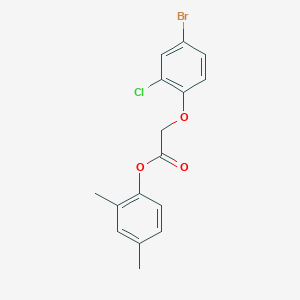

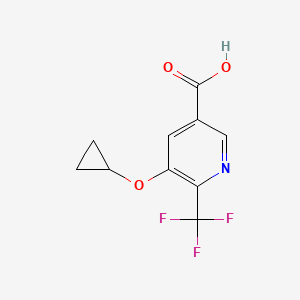

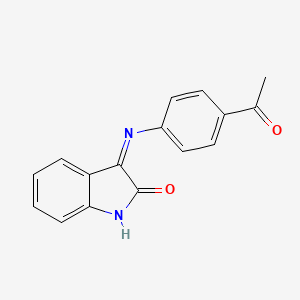

(1S)-2-(5-fluoro-2-methoxyphenyl)-1-morpholin-2-yl-1-(oxan-4-yl)ethanol;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Edivoxetine Hydrochloride is a compound that acts as a selective norepinephrine reuptake inhibitor. It was developed by Eli Lilly and Company for the treatment of attention-deficit hyperactivity disorder and major depressive disorder. Although it showed promise in early clinical trials, it ultimately failed to gain approval for major depressive disorder due to lack of efficacy compared to selective serotonin reuptake inhibitors .

準備方法

The synthesis of Edivoxetine Hydrochloride involves several steps. One of the key intermediates is prepared via an efficient diazotization process . Another method involves a continuous Barbier reaction, which is an environmentally friendly alternative to the traditional Grignard batch process . The industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity.

化学反応の分析

Edivoxetine Hydrochloride undergoes various chemical reactions, including N-formylation, which is a degradation pathway in the presence of carbohydrates commonly used in tablet excipients . The major degradation product identified is N-formyl edivoxetine. Common reagents and conditions used in these reactions include formic acid and reducing sugars. The presence of water or moisture accelerates this degradation pathway.

科学的研究の応用

Edivoxetine Hydrochloride has garnered significant interest in the field of neuropharmacology. It is primarily classified as a selective norepinephrine reuptake inhibitor and targets the norepinephrine transporter to mitigate the reuptake of norepinephrine in the synaptic cleft . This compound has been explored for its utility in treating major depressive disorder, with some studies progressing to clinical trials while others remain in the preclinical phase. Its targeted action on norepinephrine levels is crucial in mood regulation and overall mental health.

作用機序

The mechanism of action of Edivoxetine Hydrochloride involves the inhibition of the norepinephrine transporter, which increases the concentration of norepinephrine in the synaptic cleft . This enhances neurotransmission and can potentially lead to improved mood, increased energy levels, and better cognitive function. The selective nature of its action minimizes interaction with other neurotransmitter systems, potentially resulting in a more favorable side effect profile compared to non-selective antidepressants.

類似化合物との比較

Edivoxetine Hydrochloride is similar to other selective norepinephrine reuptake inhibitors such as Esreboxetine . its unique chemical structure and targeted action on norepinephrine levels set it apart. Unlike some other compounds, Edivoxetine Hydrochloride failed to gain approval for major depressive disorder, highlighting the challenges in developing effective treatments for complex mental health conditions.

特性

分子式 |

C18H27ClFNO4 |

|---|---|

分子量 |

375.9 g/mol |

IUPAC名 |

(1S)-2-(5-fluoro-2-methoxyphenyl)-1-morpholin-2-yl-1-(oxan-4-yl)ethanol;hydrochloride |

InChI |

InChI=1S/C18H26FNO4.ClH/c1-22-16-3-2-15(19)10-13(16)11-18(21,14-4-7-23-8-5-14)17-12-20-6-9-24-17;/h2-3,10,14,17,20-21H,4-9,11-12H2,1H3;1H/t17?,18-;/m0./s1 |

InChIキー |

WJDKGRLMNSHPON-SZOUEMSFSA-N |

異性体SMILES |

COC1=C(C=C(C=C1)F)C[C@](C2CCOCC2)(C3CNCCO3)O.Cl |

正規SMILES |

COC1=C(C=C(C=C1)F)CC(C2CCOCC2)(C3CNCCO3)O.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phosphonic acid, P-[[7-[2-[[7-[(aminosulfinyl)difluoromethyl]-6-bromo-2-naphthalenyl]methyl]-2-(1H-benzotriazol-1-yl)-3-oxo-3-phenylpropyl]-3-bromo-2-naphthalenyl]difluoromethyl]-](/img/structure/B14804094.png)

![Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene](/img/structure/B14804098.png)

![5-chloro-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14804100.png)

![(2E)-N-[(2,5-dimethoxyphenyl)carbamothioyl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B14804120.png)

![4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B14804122.png)

![2-(4-methoxyphenyl)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B14804130.png)